
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a pungent odor and is commonly used as a building block in the synthesis of other organic molecules. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be synthesized through the reaction of benzyl chloride and 3,4-epoxy-1-butene in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Industry: The compound’s structural versatility makes it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be compared with other similar compounds, such as:
Benzyl Chloride: Both compounds contain a benzyl group, but this compound has an additional oxolane ring, which may confer different chemical and biological properties.
3,4-Epoxy-1-butene: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its combination of a benzyl group and an oxolane ring, which provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUXJAQZMIKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2430048.png)
![5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2430049.png)
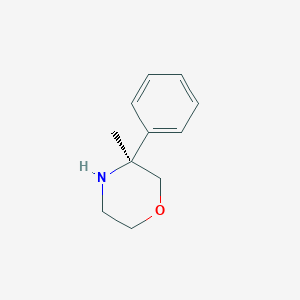

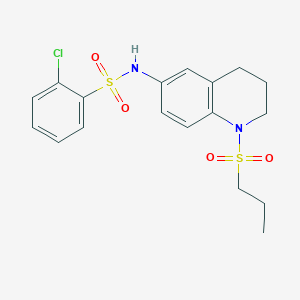
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)
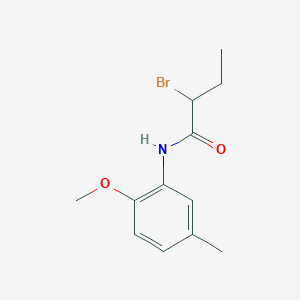
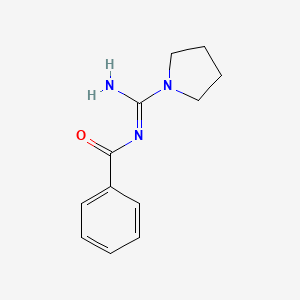


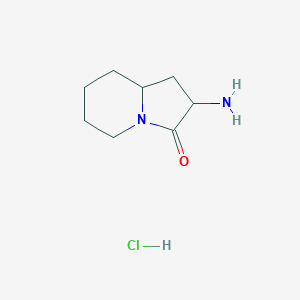
![3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2430067.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
